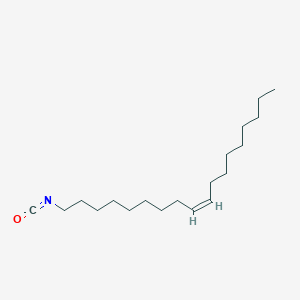
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzothiophene ring fused to a pyridine ring, with a tert-butyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine typically involves the construction of the benzothiophene and pyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring. The pyridine ring is then introduced through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and solvent systems are critical factors in scaling up the synthesis. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
化学反応の分析
Types of Reactions
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
科学的研究の応用
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects. Detailed studies using techniques like molecular docking and in vitro assays are conducted to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
- 1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine
- 1-[2-(1-Benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine
Uniqueness
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine is unique due to the presence of both benzothiophene and pyridine rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific research and industrial purposes.
特性
分子式 |
C17H17NS |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
2-(1-benzothiophen-4-yl)-5-tert-butylpyridine |
InChI |
InChI=1S/C17H17NS/c1-17(2,3)12-7-8-15(18-11-12)13-5-4-6-16-14(13)9-10-19-16/h4-11H,1-3H3 |
InChIキー |
WVIPPDFTGSUGKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(C=C1)C2=C3C=CSC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11743981.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743991.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11743993.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744000.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744003.png)
![Trans-Octahydro-Furo[2,3-C]Pyridine](/img/structure/B11744012.png)
![1-[Diethoxy(piperidin-1-yl)silyl]piperidine](/img/structure/B11744022.png)
![N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744027.png)
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11744030.png)

![1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11744035.png)
![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744046.png)

